

Crystal Structure Analysis of 1-Benzyl-2-phenyl-1H-benzimidazole: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-2-phenyl-1H-benzimidazole

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This technical guide provides an in-depth analysis of the crystal structure of **1-Benzyl-2-phenyl-1H-benzimidazole**, a molecule of interest in medicinal chemistry due to the broad therapeutic applications of substituted benzimidazole derivatives. This document outlines the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow of the analysis.

Crystallographic Data Summary

The crystal structure of **1-Benzyl-2-phenyl-1H-benzimidazole** (C₂₀H₁₆N₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₂₀ H ₁₆ N ₂
Formula Weight	284.35
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	6.338 (3)
b (Å)	8.085 (3)
c (Å)	30.190 (12)
V (Å ³)	1547.0 (10)
Z	4
Temperature (K)	298 (2)
Radiation (Å)	Mo Kα (λ = 0.71073)
μ (mm ⁻¹)	0.07
Crystal Size (mm)	0.63 × 0.55 × 0.47
F(000)	600

Table 2: Data Collection and Refinement Statistics

Parameter	Value
Diffractometer	Bruker SMART CCD
Reflections Collected	6729
Independent Reflections	1631
Reflections with $I > 2\sigma(I)$	1221
R _{int}	0.073
Refinement Method	Full-matrix least-squares on F ²
R[F ² > 2σ(F ²)]	0.045
wR(F ²)	0.115
Goodness-of-fit (S)	1.14
Data / Restraints / Parameters	1631 / 0 / 199
Δρ _{max} (e Å ⁻³)	0.14
Δρ _{min} (e Å ⁻³)	-0.16

Molecular Geometry

In the crystal structure, the imidazole ring is nearly coplanar with the adjacent benzene ring (C2/C3/C4/C5/C6/C7), with C1—N1—C3—C2 and C1—N2—C2—C3 torsion angles of 0.0 (3)° and -0.8 (3)°, respectively.^[1] The dihedral angle between the imidazole ring and this benzene ring is 2.84 (1)°.^[1] In contrast, the dihedral angle between the imidazole ring and the phenyl group at the 2-position (C15/C16/C17/C18/C19/C20) is 29.54 (1)°.^[1] The benzimidazole group is approximately perpendicular to the plane of the benzyl group, with a dihedral angle of 88.9 (1)°.^[1] The crystal packing does not exhibit any unusually short intermolecular contacts.^[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of **1-Benzyl-2-phenyl-1H-benzoimidazole**.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole^[1]

- Reactants:
 - o-Phenylenediamine (5 mmol)
 - Benzaldehyde (10 mmol)
 - L-proline (1 mmol)
 - Ethanol (10 ml)
- Procedure:
 - The reactants were combined in a 50 ml flask.
 - The mixture was stirred for 4 hours at 373 K.
 - The resulting mixture was then recrystallized from ethanol.
- Product:
 - The final product was obtained as an orange crystalline solid.
 - Elemental Analysis: Calculated: C 84.48%, H 5.67%, N 9.85%; Found: C 84.38%, H 5.54%, N 9.77%.[\[1\]](#)

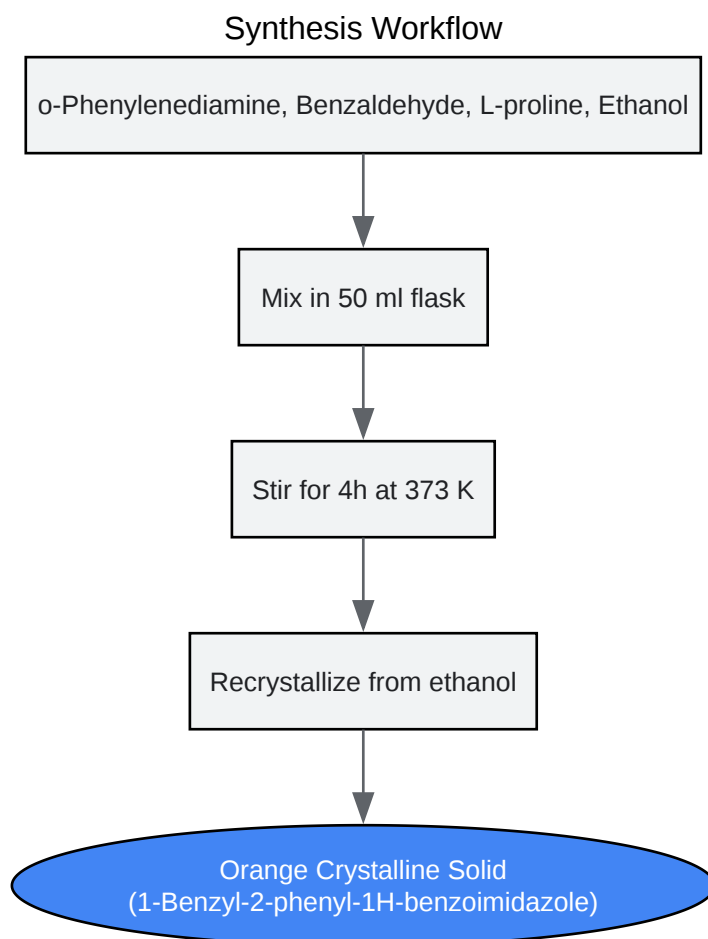
Single-Crystal X-ray Diffraction Analysis^[1]

- Data Collection:
 - A suitable single crystal was mounted on a Bruker SMART CCD diffractometer.
 - Data were collected at 298(2) K using Mo K α radiation.
- Data Reduction and Absorption Correction:
 - Cell refinement and data reduction were performed using the SAINT program.
 - A multi-scan absorption correction was applied using SADABS.

- Structure Solution and Refinement:
 - The structure was solved using direct methods with the SHELXS97 program.
 - The structure was refined by full-matrix least-squares on F^2 using the SHELXL97 program.
 - Hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.

Logical Workflow and Visualizations

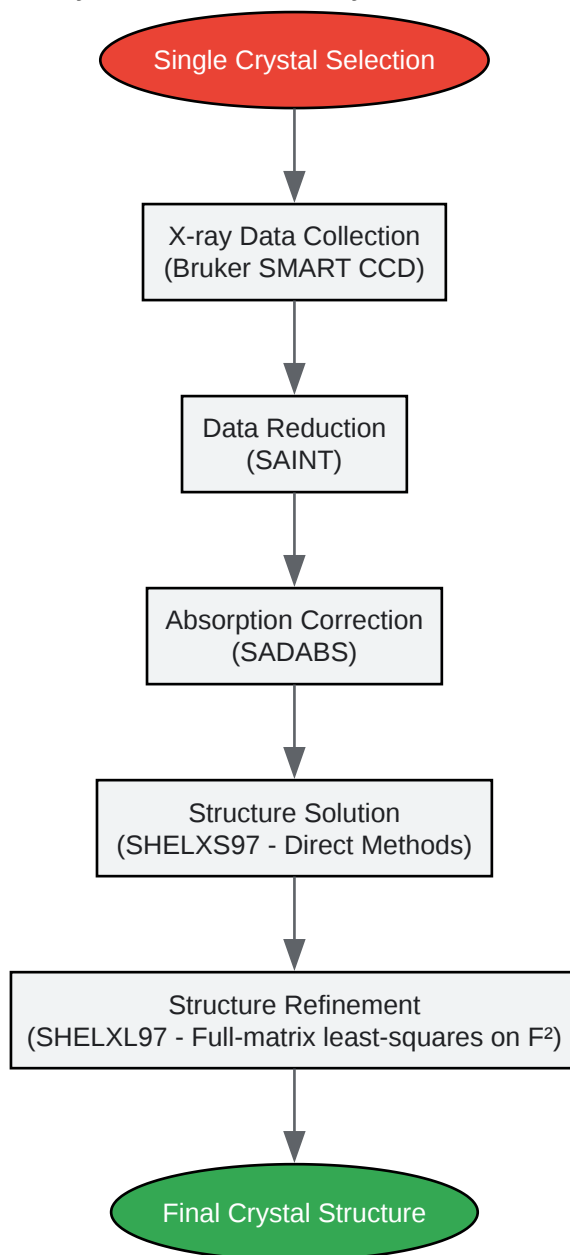
The following diagrams illustrate the workflow for the synthesis and structural analysis of **1-Benzyl-2-phenyl-1H-benzoimidazole**.



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Synthesis Workflow Diagram

Crystal Structure Analysis Workflow



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References

- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
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